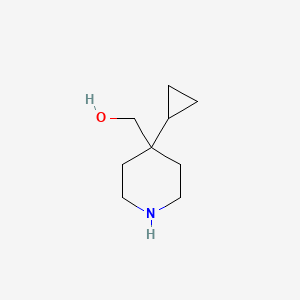

4-Cyclopropylpiperidine-4-methanol

Description

Significance of Piperidine (B6355638) Derivatives in Chemical Research

Piperidine, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in pharmaceuticals and natural products. nih.govnih.gov Its derivatives are integral to the structure of numerous drugs across more than twenty therapeutic classes, including analgesics, antipsychotics, and antivirals. nih.govnih.govijnrd.org The prevalence of the piperidine ring in drug design can be attributed to its ability to influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net

The pharmacological versatility of piperidine derivatives is extensive, with demonstrated activities including anti-inflammatory, antimicrobial, anticancer, and central nervous system modulatory effects. ijnrd.orgresearchgate.net They serve as crucial intermediates in the synthesis of a wide array of organic compounds, not only for pharmaceuticals but also for agrochemicals and specialty chemicals. ijnrd.org The ability to readily modify the piperidine ring at various positions allows for the fine-tuning of a compound's biological activity, making it a privileged structure in the development of new therapeutic agents. nih.govwisdomlib.org

Table 1: Pharmacological Actions of Piperidine Derivatives

| Pharmacological Action | Examples of Therapeutic Areas |

|---|---|

| Analgesic | Pain management |

| Antipsychotic | Treatment of psychiatric disorders |

| Antiviral | Infectious diseases |

| Anti-inflammatory | Inflammatory conditions |

| Anticancer | Oncology |

| CNS Modulatory | Neurological disorders |

| Antimicrobial | Infectious diseases |

| Antihypertensive | Cardiovascular diseases |

| Antimalarial | Infectious diseases |

This table is based on information from multiple sources. ijnrd.orgwisdomlib.orghyphadiscovery.com

The Unique Role of the Cyclopropyl (B3062369) Moiety in Molecular Design

The cyclopropyl group, a three-membered carbocyclic ring, is another structural motif that has gained increasing prominence in medicinal chemistry. iris-biotech.denih.gov Its incorporation into drug candidates can address several challenges encountered during the drug discovery process. nih.govacs.org The unique steric and electronic properties of the cyclopropyl ring allow it to serve as a versatile tool for optimizing a molecule's pharmacological profile. iris-biotech.deresearchgate.net

One of the key advantages of the cyclopropyl moiety is its ability to introduce conformational rigidity into a molecule. iris-biotech.de This can lead to a more favorable entropic contribution to receptor binding by pre-organizing the molecule in its bioactive conformation. nih.govacs.org Furthermore, the cyclopropyl group can enhance metabolic stability by replacing more labile groups, such as an N-ethyl group, which is susceptible to oxidation by cytochrome P450 enzymes. hyphadiscovery.comiris-biotech.de Other beneficial effects of incorporating a cyclopropyl ring include improved potency, reduced off-target effects, increased brain permeability, and decreased plasma clearance. nih.govacs.org

Table 2: Physicochemical and Pharmacological Effects of the Cyclopropyl Moiety

| Property Influenced | Effect of Cyclopropyl Group |

|---|---|

| Potency | Enhancement |

| Off-target effects | Reduction |

| Metabolic stability | Increase |

| Brain permeability | Increase |

| Plasma clearance | Decrease |

| Receptor binding | Entropically more favorable |

| pKa | Alteration to reduce P-glycoprotein efflux |

This table is based on information from multiple sources. iris-biotech.denih.govacs.org

Overview of Synthetic Challenges and Research Opportunities for 4-Cyclopropylpiperidine-4-methanol

The synthesis of this compound presents a unique set of challenges and opportunities for organic chemists. The construction of the quaternary carbon center at the 4-position of the piperidine ring, bearing both a cyclopropyl and a hydroxymethyl group, requires careful strategic planning.

One potential synthetic route could involve the addition of a cyclopropyl Grignard or organolithium reagent to a suitable 4-piperidone (B1582916) derivative, followed by the introduction of the methanol (B129727) group. A key challenge in this approach lies in the preparation and handling of the reactive cyclopropylmetallic species. An alternative strategy could involve the cyclopropanation of a precursor containing a double bond at the 4-position of the piperidine ring. Asymmetric cyclopropanation methods would be particularly valuable in this context to control the stereochemistry of the final product. researchgate.net

The development of efficient and stereoselective synthetic methods for this compound and its derivatives opens up numerous research avenues. These compounds can serve as valuable building blocks for the synthesis of more complex molecules with potential applications in drug discovery. The unique combination of the piperidine and cyclopropyl moieties in a single scaffold provides a rich platform for exploring structure-activity relationships and developing novel therapeutic agents with improved pharmacological profiles. Further research into multicomponent reactions could also provide a more streamlined and environmentally friendly approach to synthesizing this and related structures. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

(4-cyclopropylpiperidin-4-yl)methanol |

InChI |

InChI=1S/C9H17NO/c11-7-9(8-1-2-8)3-5-10-6-4-9/h8,10-11H,1-7H2 |

InChI Key |

YSKKMUPJDVMMOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2(CCNCC2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclopropylpiperidine 4 Methanol

Retrosynthetic Analysis of the Target Molecule

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available precursors through a series of imaginary disconnections and functional group interconversions. airitilibrary.com This backward-looking approach is fundamental in designing a logical and efficient synthetic pathway.

The piperidine (B6355638) ring is a common motif in many biologically active compounds. ajchem-a.com Several general strategies exist for its retrosynthetic disconnection. Common approaches involve breaking one or two carbon-nitrogen (C-N) bonds or strategic carbon-carbon (C-C) bonds within the heterocyclic core. Key strategies include:

Hydrogenation of Pyridine (B92270) Precursors : One of the most common methods for forming a piperidine ring is through the hydrogenation of a corresponding pyridine derivative. nih.gov Therefore, a primary disconnection involves the C=C and C=N bonds of the aromatic system, suggesting a substituted pyridine as a potential precursor.

Intramolecular Cyclization : The piperidine ring can be formed via intramolecular cyclization. This leads to disconnections of a C-N bond and a C-C bond, revealing an acyclic precursor containing an amine and a reactive functional group (e.g., a halide or tosylate) separated by an appropriate carbon chain. Reductive amination of a δ-amino ketone is a prominent example of this strategy. nih.gov

Cycloaddition Reactions : Reactions like the Diels-Alder reaction can form the six-membered ring in a single step, offering a powerful disconnection strategy that breaks two C-C bonds simultaneously. lkouniv.ac.in

For a 4-substituted piperidine like the target molecule, the analysis focuses on the bond connecting the substituent to the C-4 position of the ring.

C4-Substituent Disconnection : The most logical disconnection for 4-Cyclopropylpiperidine-4-methanol is at the bond between the C-4 carbon and the cyclopropyl (B3062369) group. This disconnection is based on the reverse of a nucleophilic addition to a carbonyl group. This approach simplifies the target molecule into two key synthons: a 4-piperidone (B1582916) cation synthon and a cyclopropyl anion synthon.

The corresponding synthetic equivalents for these synthons are a 4-piperidone derivative and a cyclopropyl organometallic reagent, such as a Grignard reagent (cyclopropylmagnesium bromide). This disconnection is highly strategic as it leads to a common and accessible piperidine building block. acs.org

Functional Group Interconversion (FGI) is a crucial step in retrosynthesis where one functional group is converted into another to facilitate a key disconnection or simplify the synthesis. lkouniv.ac.in

In the case of this compound, the tertiary alcohol at the C-4 position is a key feature. An FGI approach identifies this alcohol as the product of a nucleophilic addition to a ketone. This retrosynthetic step transforms the tertiary alcohol into a carbonyl group, leading directly to the 4-piperidone precursor identified in the previous section. This transformation is logical because the formation of carbon-carbon bonds via the addition of organometallic reagents to ketones is a reliable and high-yielding class of reactions.

Classical and Contemporary Synthetic Routes to this compound

Based on the retrosynthetic analysis, a primary forward synthetic route involves the use of a piperidone precursor and the addition of a cyclopropyl nucleophile.

The synthesis typically starts from a 4-piperidone derivative where the nitrogen atom is protected. The use of a nitrogen protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), is essential. This is because the piperidine nitrogen is basic and would react with the highly reactive organometallic reagent, quenching it and preventing the desired addition to the C-4 carbonyl group. The protecting group renders the nitrogen non-nucleophilic and non-basic, directing the reaction to the intended electrophilic site.

The key step in this synthesis is the nucleophilic addition of a Grignard reagent to the carbonyl group of the N-protected 4-piperidone. Specifically, cyclopropylmagnesium bromide is added to a solution of a precursor like N-Boc-4-piperidone. The cyclopropyl anion of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the ketone at the C-4 position. nih.gov This reaction forms a new carbon-carbon bond and generates a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol, this compound, after removal of the protecting group.

Table 1: Grignard Reaction for the Synthesis of the 4-Cyclopropyl-4-hydroxypiperidine Moiety

| Reactant | Reagent | Solvent | Product (Intermediate) |

| N-Boc-4-piperidone | Cyclopropylmagnesium bromide (C₃H₅MgBr) | Tetrahydrofuran (THF) | N-Boc-4-cyclopropyl-4-hydroxypiperidine |

Synthesis from Protected Piperidone Precursors

Organometallic Additions for Alcohol Formation

The formation of the tertiary alcohol in this compound can be efficiently achieved through the addition of an organometallic reagent to a carbonyl precursor. This classic and reliable method involves the nucleophilic attack of a carbon-metal bond onto the electrophilic carbonyl carbon. Specifically, a cyclopropyl organometallic species, such as a Grignard reagent (cyclopropylmagnesium bromide) or an organolithium reagent (cyclopropyllithium), can be reacted with a suitable N-protected 4-piperidone derivative.

The reaction proceeds via a nucleophilic addition mechanism, forming a tetrahedral intermediate which, upon aqueous workup, is protonated to yield the final tertiary alcohol. The choice of the nitrogen protecting group on the piperidone precursor is crucial to prevent side reactions, with common groups including benzyl (Bn), tert-butoxycarbonyl (Boc), or carbobenzyloxy (Cbz).

Alternatively, the target alcohol can be synthesized from an N-protected piperidine-4-carboxylic acid ester. In this case, the reaction with an excess of the organometallic reagent, typically a Grignard reagent, leads to a double addition. The first equivalent adds to the ester to form a ketone intermediate, which is not isolated but immediately reacts with a second equivalent of the Grignard reagent to produce the tertiary alcohol after workup youtube.com. A similar strategy has been documented in the synthesis of α,α-diphenyl-4-piperidinemethanol, where a Grignard reagent is added to an N-acetyl-4-benzoylpiperidine precursor google.com.

Table 1: Representative Organometallic Addition Reaction

| Reactant 1 | Reactant 2 | Reagent | Product | Notes |

|---|---|---|---|---|

| N-Boc-4-piperidone | Cyclopropylmagnesium bromide | Diethyl ether or THF (solvent) | N-Boc-4-cyclopropylpiperidine-4-methanol | Followed by acidic workup. |

| Methyl N-Boc-piperidine-4-carboxylate | Cyclopropylmagnesium bromide (excess) | THF (solvent) | N-Boc-4-cyclopropylpiperidine-4-methanol | Two equivalents of the Grignard reagent are consumed. |

Cyclization Reactions for Piperidine Ring Construction

The synthesis of the piperidine scaffold is a cornerstone of heterocyclic chemistry. Intramolecular cyclization reactions are a powerful strategy, forming the ring from an acyclic precursor that already contains the requisite nitrogen atom and carbon chain.

Intramolecular Hydroamination and Related Cyclizations

Intramolecular hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. Brønsted acid-catalyzed intramolecular hydroamination of aminoalkenes bearing an electron-withdrawing group on the nitrogen atom has been shown to be an effective method for producing piperidines in excellent yields nih.govacs.org. The reaction is typically catalyzed by strong acids like triflic acid or sulfuric acid nih.govacs.org.

Metal-catalyzed cyclizations are also prevalent. For instance, a gold(I)-catalyzed intramolecular dearomatization/cyclization has been described for piperidine synthesis nih.gov. Another approach is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds through an acid-mediated alkyne functionalization and subsequent reduction to form the piperidine ring nih.gov. Furthermore, copper-catalyzed methods for the intramolecular C-H amination of N-fluoride amides have been developed for the synthesis of piperidines acs.org.

Reductive Cyclization Approaches

Reductive cyclization methods construct the piperidine ring while simultaneously reducing a functional group. A notable example is the electroreductive cyclization of imines with terminal dihaloalkanes beilstein-journals.orgnih.govresearchgate.net. In this process, an imine is electrochemically reduced at a cathode to generate a radical anion, which then reacts with a dihaloalkane. A further reduction and subsequent intramolecular nucleophilic substitution yields the cyclized piperidine product beilstein-journals.org. This method offers a greener alternative to traditional chemical reductants nih.gov.

Another strategy is the diastereoselective reductive cyclization of amino acetals, which can be prepared via the nitro-Mannich reaction. This approach allows for stereochemical control over the resulting piperidine substituents nih.gov. Reductive cyclization of δ-aminoamides or δ-haloamides is also a viable route to δ-valerolactams, which can be further reduced to the corresponding piperidines dtic.mil.

Table 2: Example of a Reductive Cyclization Approach

| Precursor Type | Reaction | Reagents/Conditions | Product Type |

|---|---|---|---|

| Imine and 1,5-dihalopentane | Electroreductive Cyclization | Electrochemical flow microreactor, cathode | N,C-disubstituted piperidine |

| δ-Amino Acetal | Diastereoselective Reductive Cyclization | Chemical reductant (e.g., H₂, Pd/C) | Substituted piperidine |

Radical-Mediated Cyclizations for Piperidine Formation

Radical cyclizations offer a powerful means to form C-C or C-N bonds under mild conditions. These reactions typically involve the generation of a radical species that cyclizes onto a tethered alkene, alkyne, or other radical acceptor. For piperidine synthesis, an N-centered or C-centered radical can be generated in an acyclic precursor to initiate the ring-closing event beilstein-journals.orgnih.gov.

Several catalytic systems have been developed to mediate these transformations. A cobalt(II) catalyst has been used for the radical intramolecular cyclization of linear amino-aldehydes nih.gov. Copper catalysts can initiate the formation of an N-radical from an appropriate precursor, which then undergoes cyclization nih.gov. Photoredox catalysis has also emerged as a modern tool for these reactions. For example, an organic photoredox catalyst can be used to generate an aryl radical from a linear aryl halide precursor, which then undergoes regioselective cyclization to form complex spiropiperidines nih.gov. These methods are valued for avoiding toxic reagents like the tin hydrides often used in classical radical chemistry nih.gov.

Table 3: Overview of Radical Cyclization Strategies for Piperidines

| Catalyst System | Precursor | Radical Type | Key Feature |

|---|---|---|---|

| Cobalt(II) | Linear amino-aldehyde | Carbon-centered | Effective for various piperidines. nih.gov |

| Copper(I)/(II) | N-functionalized amine | Nitrogen-centered | Often involves 1,6-hydrogen atom transfer (HAT). nih.gov |

| Organic Photoredox Catalyst | Aryl halide with tethered olefin | Aryl radical | Mild, light-driven conditions; avoids heavy metals. nih.gov |

Introduction of the Cyclopropyl Group

The cyclopropyl moiety is a key structural feature of the target molecule and is frequently incorporated into drug candidates to enhance metabolic stability, increase potency, or constrain conformation iris-biotech.denih.gov. Its introduction can be achieved at various stages of the synthesis.

Cyclopropanation Reactions

Cyclopropanation is the direct formation of a cyclopropane (B1198618) ring, most commonly from an alkene precursor. One of the most well-known methods is the Simmons-Smith reaction, which utilizes a carbenoid, typically iodomethylzinc iodide (IZnCH₂I), to add a CH₂ group across a double bond in a stereospecific manner wikipedia.org. This reaction could be applied to an N-protected 4-vinyl or 4-methylenepiperidine derivative to install the cyclopropyl group.

Transition metal-catalyzed cyclopropanations are also widely used, often employing diazo compounds as carbene precursors. For example, cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide with ethyl diazoacetate has been reported as an efficient method nih.gov. Rhodium and copper catalysts are also highly effective for the cyclopropanation of alkenes with diazoacetates. These methods are attractive due to their high efficiency and the potential for asymmetric synthesis using chiral ligands organic-chemistry.org. Intramolecular cyclization of appropriately substituted haloalkanes with a strong base can also generate a cyclopropane ring via a 3-exo-trig carbanion displacement wikipedia.org.

Table 4: Common Cyclopropanation Methods

| Reaction Name | Reagents | Alkene Substrate Example |

|---|---|---|

| Simmons-Smith Reaction | CH₂I₂ / Zn-Cu couple | N-Boc-4-methylenepiperidine |

| Metal-Catalyzed Cyclopropanation | Ethyl diazoacetate / Co, Rh, or Cu catalyst | N-Boc-4-vinylpiperidine |

Stereoselective Installation of the Cyclopropyl Moiety

One potential strategy involves the reaction of a 4-methylene piperidine precursor with a cyclopropanating agent in the presence of a chiral catalyst. Transition metal-catalyzed reactions are particularly prominent in this area. For instance, rhodium (II) and copper (I) complexes with chiral ligands have been successfully employed for the asymmetric cyclopropanation of olefins. The choice of metal and ligand is crucial for achieving high diastereoselectivity and enantioselectivity.

Another approach could involve the conjugate addition of a cyclopropyl nucleophile to a suitable piperidine-based acceptor. The stereochemistry could be directed by a chiral auxiliary on the piperidine ring or by the use of a chiral organocuprate reagent.

Furthermore, enzymatic or chemoenzymatic methods could offer a highly selective route. Biocatalysts, such as certain enzymes, can perform cyclopropanation reactions with exceptional levels of stereocontrol, though this application would require significant research and development.

The following table summarizes potential methods for the stereoselective installation of the cyclopropyl moiety:

| Method | Reagents/Catalyst | Key Features |

| Catalytic Asymmetric Cyclopropanation | Diazo compound, Chiral Rh(II) or Cu(I) catalyst | High potential for enantioselectivity. |

| Nucleophilic Addition | Cyclopropyl organometallic reagent, Chiral auxiliary | Diastereoselective addition to a piperidone precursor. |

| Simmons-Smith Reaction | Diiodomethane, Diethylzinc, Chiral ligand | Diastereoselective cyclopropanation of a 4-allyl piperidine derivative. |

Advanced Synthetic Techniques and Innovations

The synthesis of complex molecules like this compound can benefit from the application of advanced synthetic techniques that offer improved efficiency, selectivity, and sustainability.

Catalysis plays a pivotal role in modern organic synthesis by enabling transformations that would otherwise be difficult or impossible. For the synthesis of this compound, catalytic methods can be employed for the construction of the piperidine ring, the introduction of the cyclopropyl group, and other key transformations.

Transition metal catalysis offers a powerful toolkit for the synthesis of heterocyclic compounds and for the formation of carbon-carbon bonds.

Piperidine Ring Synthesis: Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) or ruthenium- and rhodium-catalyzed hydrogenation of pyridine precursors are effective methods for the construction of the piperidine core.

Cyclopropane Ring Formation: As mentioned in section 2.2.3.2, transition metals, particularly rhodium and copper, are instrumental in catalyzing the cyclopropanation of alkenes. The development of chiral ligands for these metals has enabled highly enantioselective cyclopropanations. For instance, rhodium(II) carboxylate complexes are known to be effective catalysts for the decomposition of diazo compounds to generate carbenes, which then undergo cyclopropanation with alkenes.

The following table provides examples of transition metal-catalyzed transformations relevant to the synthesis:

| Transformation | Metal Catalyst | Ligand/Reagent | Application |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral Phosphine Ligands | Stereoselective synthesis of the piperidine ring. |

| C-N Cross-Coupling | Palladium | Buchwald-Hartwig Ligands | Formation of the piperidine ring. |

| Asymmetric Cyclopropanation | Rhodium(II), Copper(I) | Chiral Carboxamidates, Bis(oxazolines) | Stereoselective installation of the cyclopropyl group. |

The continuous development of new catalysts and catalytic systems holds the promise of more efficient and stereoselective routes to this compound and its derivatives.

Catalytic Approaches in this compound Synthesis

Organocatalysis in Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal-based catalysts to create chiral molecules. In the context of piperidine synthesis, organocatalysts, such as proline and its derivatives, can facilitate domino or cascade reactions to construct the heterocyclic ring with high stereocontrol. nih.govacs.org For a hypothetical stereoselective synthesis of a precursor to this compound, an organocatalytic domino Michael addition/aminalization process could be employed. nih.gov This approach allows for the formation of multiple contiguous stereocenters in a single step with excellent enantioselectivity.

For instance, a reaction between an aldehyde and a nitroolefin, catalyzed by a chiral diphenylprolinol silyl ether, can generate a polysubstituted piperidine core. nih.gov The catalyst's chiral environment directs the approach of the reactants, leading to a highly enantioenriched product. While the final target, this compound, is achiral, these methods are invaluable for synthesizing chiral analogs or intermediates where stereochemistry is crucial.

| Catalyst | Reactants | Reaction Type | Key Feature |

| O-TMS protected diphenylprolinol | Aldehydes, Trisubstituted nitroolefins | Domino Michael addition/aminalization | Forms four contiguous stereocenters with high enantioselectivity. nih.gov |

| Proline and its derivatives | 2,4-dienals, Dienophiles | Cascade reactions via trienamine activation | Access to complex and diverse polycyclic structures. mdpi.com |

Stereoselective Synthesis Methodologies

Achieving control over the spatial arrangement of atoms is a central theme in modern organic synthesis. For piperidine derivatives, stereoselectivity is often critical for biological activity. Methodologies to control both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry are therefore highly developed.

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. In piperidine synthesis, this can be achieved through various strategies, including substrate-controlled reactions, reagent-controlled reactions, and intramolecular cyclizations where the stereochemistry of the starting material dictates the outcome.

Recent advances have demonstrated the use of radical (4+2) cycloaddition reactions to produce polysubstituted piperidines with high diastereoselectivity. nih.govresearchgate.net For example, a boronyl radical-catalyzed cycloaddition between a 3-aroyl azetidine and an alkene can yield piperidines with dense substitution at the 3,4, and 5-positions. nih.gov The control of diastereoselectivity in such reactions is often dependent on the transition state geometry, which can be influenced by the catalyst and reaction conditions. Another approach involves the reduction of bicyclic lactams, derived from β-amino alcohols, to afford cis-2,4-disubstituted piperidines. nih.gov The hydride reagent attacks from the less hindered face, leading to a highly diastereoselective outcome. nih.gov

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is typically achieved using either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. Phenylglycinol-derived oxazolopiperidone lactams are versatile intermediates that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. scispace.com

Chiral Catalysts: Chiral catalysts, including both metal complexes and organocatalysts, create a chiral environment that favors the formation of one enantiomer. Copper-catalyzed asymmetric cyclizative aminoboration of acyclic hydroxylamine esters has been shown to produce chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivities (up to 96% ee). nih.govnih.gov Similarly, rhodium-catalyzed asymmetric carbometalation provides access to a wide variety of enantioenriched 3-substituted piperidines. snnu.edu.cn The choice of ligand is critical in these metal-catalyzed reactions, as it dictates the stereochemical outcome.

| Catalytic System | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cu/(S, S)-Ph-BPE | Acyclic Hydroxylamine Esters | 2,3-cis-disubstituted piperidines | 91-96% | nih.gov |

| Rhodium / Chiral Ligand | Dihydropyridines / Arylboronic acids | 3-substituted tetrahydropyridines | High | snnu.edu.cn |

| (-)-Sparteine | N-Boc-allylic amines / Nitroalkenes | 3,4-substituted piperidines | High | acs.org |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of pharmaceutical intermediates. azolifesciences.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and seamless scale-up. azolifesciences.comd-nb.info

The synthesis of piperidine-containing active pharmaceutical ingredients (APIs) can be significantly improved using continuous flow processes. mdpi.comacs.org For a multi-step synthesis of a compound like this compound, key transformations such as hydrogenations, high-pressure reactions, or reactions involving hazardous intermediates can be performed more safely and efficiently in a flow reactor. d-nb.info For example, a high-pressure iridium-catalyzed reductive amination has been successfully implemented under continuous flow conditions for GMP manufacturing. d-nb.info This approach minimizes the volume of hazardous material (like hydrogen gas) at any given time, significantly improving the process safety profile. d-nb.info The modular nature of flow chemistry also allows for the "telescoping" of multiple synthetic steps, where the output of one reactor is fed directly into the next, eliminating the need for intermediate isolation and purification. rsc.org

Green Chemistry Principles in Synthetic Design

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edumdpi.com The application of its 12 principles is crucial for the sustainable development of pharmaceuticals. alliedacademies.org

In the context of synthesizing this compound, several green chemistry principles can be applied:

Prevention: Designing synthetic routes that minimize waste generation from the outset.

Atom Economy: Utilizing reactions that maximize the incorporation of all starting materials into the final product, such as cycloadditions. nih.govfigshare.com

Less Hazardous Chemical Syntheses: Employing less toxic reagents and solvents. For example, replacing hazardous solvents with greener alternatives or developing solvent-free reaction conditions.

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste. Organocatalysis and metal catalysis are prime examples. yale.edu

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible to reduce energy consumption. Flow chemistry can contribute by enabling reactions at elevated temperatures and pressures with high energy efficiency due to the small reactor volumes. alliedacademies.org

An efficient green chemistry approach to N-substituted piperidones, which are common precursors to piperidines, has been developed that presents significant advantages over classical methods like the Dieckman condensation. nih.govfigshare.com This highlights the industry's move towards more sustainable synthetic practices.

Chemical Reactivity and Transformations of 4 Cyclopropylpiperidine 4 Methanol

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring imparts nucleophilic and basic properties, making it susceptible to a variety of reactions.

N-Alkylation and N-Acylation Reactions

The secondary amine of 4-cyclopropylpiperidine-4-methanol readily undergoes N-alkylation with various alkylating agents. Standard procedures often involve the reaction with alkyl halides, such as alkyl bromides or iodides, in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.netnih.gov Common bases used for this purpose include potassium carbonate or sodium bicarbonate. The reaction is typically carried out in a suitable organic solvent like anhydrous acetonitrile (B52724) or dimethylformamide (DMF) at room temperature or with gentle heating. researchgate.netnih.gov For instance, the slow addition of an alkyl halide to a solution of the piperidine derivative in acetonitrile can lead to the formation of the corresponding N-alkylated product. nih.gov

Similarly, N-acylation can be achieved by treating this compound with acylating agents such as acyl chlorides or acid anhydrides. nih.gov These reactions are often performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or N,N-diisopropylethylamine (Hünig's base), to scavenge the acid byproduct. nih.gov The choice of solvent is typically an aprotic one, such as dichloromethane (B109758) or tetrahydrofuran.

| Reaction Type | Reagents | Base | Solvent | General Conditions |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I) | K₂CO₃, NaHCO₃, or DIPEA | Acetonitrile, DMF | Room temperature or gentle heating |

| N-Acylation | Acyl chloride (R-COCl) or Acid anhydride (B1165640) ((RCO)₂O) | Triethylamine, DIPEA | Dichloromethane, THF | 0 °C to room temperature |

Formation of Amides and Quaternary Ammonium (B1175870) Salts

The piperidine nitrogen can participate in amide bond formation through coupling reactions with carboxylic acids. These reactions typically require the use of a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), or a combination of a carbodiimide (B86325) (e.g., DCC, EDCI) and an activating agent (e.g., HOBt, HOAt), to convert the carboxylic acid into a more reactive species. google.com

Further alkylation of the N-alkylated derivatives of this compound can lead to the formation of quaternary ammonium salts. This is typically achieved by reacting the tertiary amine with an excess of an alkyl halide. researchgate.net The quaternization process is a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net

Reductive Amination Pathways

The secondary amine of this compound can be used in reductive amination reactions with aldehydes or ketones to form more complex tertiary amines. This one-pot reaction typically involves the formation of an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent. nih.govgoogle.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as they are selective for the iminium ion over the carbonyl starting material. nih.govgoogle.com The reaction is often carried out in a protic solvent like methanol (B129727) or ethanol. nih.govgoogle.com

| Reactants | Reducing Agent | Solvent | Key Intermediate |

| Aldehyde or Ketone | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) | Methanol, Ethanol | Iminium ion |

Reactions Involving the Primary Alcohol Functionality

The primary hydroxyl group in this compound can undergo oxidation to form aldehydes or carboxylic acids, as well as participate in esterification and etherification reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol can be controlled to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used for the selective oxidation to the aldehyde, 4-cyclopropylpiperidine-4-carbaldehyde. These reactions are generally carried out in anhydrous solvents like dichloromethane to prevent over-oxidation.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid, 4-cyclopropylpiperidine-4-carboxylic acid.

Esterification and Etherification Reactions

The primary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.comnih.gov The reaction is an equilibrium process, and the use of an excess of the alcohol or removal of water can drive the reaction towards the ester product. masterorganicchemistry.com Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used, often in the presence of a base such as pyridine (B92270) or triethylamine.

Etherification to form ethers can be accomplished through various methods. One common approach is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, followed by reaction with an alkyl halide.

| Reaction Type | Reagents | Catalyst/Base | General Conditions |

| Fischer Esterification | Carboxylic acid | Strong acid (e.g., H₂SO₄) | Heating, often with removal of water |

| Acylation | Acyl chloride or Acid anhydride | Pyridine or Triethylamine | Room temperature or gentle heating |

| Williamson Ether Synthesis | Alkyl halide | Strong base (e.g., NaH) | Anhydrous solvent (e.g., THF, DMF) |

Nucleophilic Substitution Reactions of Activated Alcohols

The primary hydroxyl group in this compound is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the alcohol must first be "activated" by converting it into a better leaving group. This is typically achieved by reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base, or by using halogenating agents.

Once activated, the resulting intermediate, for instance, (4-cyclopropylpiperidin-4-yl)methyl tosylate, becomes susceptible to attack by a wide range of nucleophiles. This SN2 reaction allows for the introduction of various functional groups at the C4-position of the piperidine ring, extending the carbon chain.

Table 1: Representative Nucleophilic Substitution Reactions on Activated Alcohols

| Starting Material Analogue | Activating Reagent | Nucleophile | Product Type |

|---|---|---|---|

| Primary Alcohol | Tosyl Chloride/Pyridine | Sodium Cyanide | Nitrile |

| Primary Alcohol | Mesyl Chloride/Triethylamine | Sodium Azide | Azide |

It is important to note that the basicity of the piperidine nitrogen can interfere with these reactions. Therefore, protection of the nitrogen, for example as a carbamate (B1207046) (e.g., Boc or Cbz), is often a necessary prerequisite for achieving clean and high-yielding transformations of the hydroxyl group.

Transformations of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain, which imparts unique reactivity. Transformations can either leverage this strain, leading to ring-opening, or be designed to preserve the cyclopropyl unit.

The high strain energy of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions, particularly with transition metal catalysis or under acidic conditions. For related cyclopropyl-fused N-tosyl piperidines, treatment with platinum(II) catalysts has been shown to induce ring-opening isomerization to form products with either endocyclic or exocyclic double bonds. ntu.edu.sg This type of C-C bond activation is a key feature of cyclopropane chemistry.

Cyclopropanols and their derivatives can also undergo ring-opening through heterolytic cleavage to form metal-homoenolate species. emory.edu While the subject molecule is a cyclopropylmethanol, analogous reactivity could potentially be induced, leading to the formation of linear alkyl chains or new heterocyclic systems. The specific outcome of such reactions would be highly dependent on the reagents and conditions employed.

Table 2: Examples of Cyclopropane Ring-Opening Reactions in Analogous Systems

| Substrate Type | Catalyst/Reagent | Reaction Type | Product Feature |

|---|---|---|---|

| Cyclopropyl-fused N-tosyl piperidine | Platinum(II) Chloride | Isomerization | Alkene |

The cyclopropyl group is generally stable under a variety of common reaction conditions, including many that target the piperidine nitrogen or the hydroxyl group. For instance, standard N-alkylation or N-acylation reactions on the piperidine nitrogen would not be expected to affect the cyclopropyl ring. Similarly, oxidation of the primary alcohol to an aldehyde or carboxylic acid using mild reagents (e.g., PCC, DMP, or TEMPO-based systems) would likely leave the cyclopropyl moiety intact.

The key to preserving the ring is to avoid conditions known to promote its cleavage, such as strong acids, high temperatures, or specific transition metal catalysts that can activate C-C bonds. The conformational rigidity imparted by spiro-cyclopropyl groups is a desirable feature in medicinal chemistry, making its preservation a common synthetic goal. acs.org

Multi-Component Reactions and Complex Functionalization

Multi-component reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, are powerful tools in modern synthetic chemistry. nih.govrsc.org Molecules like this compound, possessing both a nucleophilic secondary amine and a hydroxyl group, are potential building blocks for certain MCRs.

For example, the secondary amine of the piperidine ring could participate in Ugi or Passerini-type reactions. mdpi.com In a Ugi four-component reaction, an amine, a ketone (or aldehyde), an isocyanide, and a carboxylic acid combine to form an α-acylamino amide. This compound could serve as the amine component in such a reaction, leading to the rapid construction of complex, peptide-like structures incorporating the cyclopropylpiperidine scaffold. beilstein-journals.org The hydroxyl group could either be inert during the reaction or potentially engage in subsequent intramolecular cyclizations, further increasing molecular complexity.

The development of MCRs for the synthesis of intricate piperidine scaffolds is an active area of research, offering efficient pathways to novel chemical entities for drug discovery. nih.gov

Table 3: Potential MCR Participation of this compound as an Amine Component

| MCR Type | Other Components | Key Bond Formations | Potential Product Scaffold |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | C-N, C-C | α-Acylamino amide |

Applications As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The piperidine (B6355638) motif is a prevalent feature in a vast number of natural products and pharmaceutical agents. mdma.ch The presence of the cyclopropyl (B3062369) group and the hydroxymethyl substituent in 4-Cyclopropylpiperidine-4-methanol provides multiple points for diversification, allowing for its incorporation into more intricate molecular frameworks. The secondary amine can be readily functionalized through N-alkylation, N-arylation, or acylation reactions, while the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.

For instance, the synthesis of analogs of potent pharmaceutical agents often requires the introduction of specific side chains or the modification of existing ones. The hydroxymethyl group of this compound can be elongated or transformed into other functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.

Building Block in Heterocycle Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry. The inherent reactivity of the functional groups in this compound makes it a suitable building block for the construction of various heterocyclic systems. The secondary amine can participate in condensation reactions with dicarbonyl compounds or their equivalents to form fused or spirocyclic heterocyclic rings.

Furthermore, the hydroxyl group can be utilized in intramolecular cyclization reactions. For example, after appropriate functionalization of the piperidine nitrogen, the hydroxyl group could act as a nucleophile to form ether or lactone rings, leading to the synthesis of novel oxygen-containing heterocyclic systems. The versatility of piperidine derivatives in the synthesis of various heterocycles, such as pyrimidines, has been well-documented. mdpi.com

Role in the Generation of Advanced Scaffolds

One of the most significant applications of this compound and its derivatives lies in the generation of advanced, three-dimensional molecular scaffolds, particularly spiropiperidines. rsc.org Spirocyclic systems, where two rings share a single atom, are of great interest in drug discovery as they introduce conformational rigidity and novel spatial arrangements of functional groups. rsc.orgbepls.comwhiterose.ac.uk

A notable example that highlights the utility of a similar cyclopropyl-bearing piperidine intermediate is in the synthesis of a novel analogue of the DPP-4 inhibitor, Alogliptin. beilstein-journals.org In this synthesis, a key aminopiperidine derivative bearing a spirocyclic cyclopropyl ring was prepared. beilstein-journals.org The strategy involved the construction of the cyclopropyl ring prior to the assembly of the piperidine ring, demonstrating the feasibility and importance of incorporating this motif to create complex spirocyclic systems. beilstein-journals.org The synthesis of various other spiropiperidine derivatives has been a subject of extensive research, with applications in developing inhibitors for various biological targets. bepls.comnih.gov

The general approach to synthesizing such spirocyclic systems often involves the intramolecular cyclization of a suitably functionalized piperidine precursor. The presence of the cyclopropyl group at the 4-position of the piperidine ring in this compound pre-organizes the molecule for such transformations, making it an ideal starting point for the synthesis of spiro[piperidine-4,n']-heterocycles.

Mechanistic and Computational Studies

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 4-substituted piperidines often involves multi-step sequences. While specific mechanistic studies for 4-Cyclopropylpiperidine-4-methanol are not extensively documented in publicly accessible literature, the key steps in its likely synthesis—such as the addition of a cyclopropyl (B3062369) organometallic reagent to a piperidin-4-one precursor followed by hydroxymethylation—are well-understood transformations.

Investigation of Rate-Determining Steps and Intermediates

In a typical synthetic route, the formation of the C-C bond between the piperidine (B6355638) ring and the cyclopropyl group would be a critical step. If this proceeds via a Grignard-type reaction with a cyclopropylmagnesium halide and a suitable N-protected piperidin-4-one, the rate-determining step would likely be the nucleophilic attack of the organometallic reagent on the carbonyl carbon. The reaction would proceed through a tetrahedral intermediate, which is then protonated during workup to yield the tertiary alcohol. Subsequent steps to introduce the methanol (B129727) group would have their own distinct intermediates and rate-determining steps.

Role of Catalysts and Reagents in Reaction Pathways

The choice of reagents and catalysts is paramount in directing the reaction pathway and maximizing yield.

Organometallic Reagents: The reactivity of the cyclopropyl organometallic reagent (e.g., cyclopropyllithium or cyclopropylmagnesium bromide) is crucial. The choice of solvent (e.g., tetrahydrofuran, diethyl ether) can significantly influence the reagent's aggregation state and reactivity, thereby affecting the reaction kinetics.

Protecting Groups: The nitrogen atom of the piperidine ring is typically protected (e.g., with a Boc or Cbz group) to prevent side reactions. The nature of this protecting group can influence the stereochemical outcome and reactivity of the ketone precursor.

Lewis Acids: In some addition reactions, Lewis acids may be used to activate the carbonyl group, increasing its electrophilicity and accelerating the rate of nucleophilic attack.

Computational Chemistry Approaches

Computational chemistry provides invaluable insights into the molecular properties of compounds like this compound, complementing experimental data.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules. For this compound, DFT calculations could be employed to:

Map Electron Density: Determine the electron distribution to identify nucleophilic and electrophilic centers. The oxygen and nitrogen atoms are expected to be the primary sites of electron density.

Calculate Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity in various chemical reactions.

Model Reaction Pathways: DFT can be used to calculate the transition state energies for proposed synthetic steps, helping to elucidate the most favorable reaction mechanism and identify key intermediates.

Conformational Analysis of the Piperidine and Cyclopropyl Moieties

The three-dimensional shape of a molecule is critical to its biological activity. The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric and torsional strain.

Chair Conformations: The substituents on the 4-position (cyclopropyl and hydroxymethyl groups) can exist in either axial or equatorial positions. Computational energy calculations would likely show a strong preference for the conformation where the larger cyclopropyl group occupies an equatorial position to avoid 1,3-diaxial interactions. The orientation of the hydroxymethyl group would also be influenced by steric and electronic factors.

Rotational Barriers: The energy barriers for rotation around the C-C bond connecting the cyclopropyl group to the piperidine ring, and the C-C bond of the hydroxymethyl group, can be calculated to understand the molecule's dynamic behavior.

Table 1: Predicted Conformational Preferences

| Conformer | Cyclopropyl Position | Hydroxymethyl Position | Relative Energy (Predicted) |

|---|---|---|---|

| 1 | Equatorial | Axial | Low |

This table is predictive and based on general principles of conformational analysis. Actual values would require specific computational studies.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic data, which can be used to verify the structure of a synthesized compound.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts for the protons on the cyclopropyl ring and the diastereotopic protons of the piperidine ring would be particularly useful for structural confirmation.

IR Spectroscopy: The vibrational frequencies corresponding to key functional groups, such as the O-H stretch of the alcohol and the C-H stretches of the cyclopropyl and piperidine rings, can be calculated and compared to experimental infrared spectra.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Method | Key Feature | Predicted Parameter Range |

|---|---|---|

| ¹³C NMR | Quaternary Carbon (C4) | 70-80 ppm |

| ¹H NMR | Hydroxymethyl Protons | 3.5-4.0 ppm |

Note: These are estimated values. Actual experimental values may vary.

Molecular Dynamics Simulations for Solvent Effects and Interactions

The conformational landscape of the piperidine ring is a key area of investigation. For 4-substituted piperidines, the chair conformation is generally preferred, with the substituent occupying either an axial or equatorial position. The equilibrium between these two conformers can be significantly influenced by the solvent environment. nih.gov MD simulations allow for the calculation of the potential of mean force (PMF) along the dihedral angles of the piperidine ring, revealing the free energy barriers between different conformations and the relative stability of the axial versus equatorial placement of the cyclopropylmethanol group. Studies on related piperidine derivatives have shown that polar solvents can stabilize conformers with larger dipole moments, and electrostatic interactions between the substituent and the solvent play a crucial role in determining conformational preferences. nih.gov

Hydrogen bonding is another critical aspect that can be elucidated through MD simulations. The hydroxyl group and the nitrogen atom of the piperidine ring in this compound can act as both hydrogen bond donors and acceptors. Simulations in protic solvents like water or methanol can quantify the number and lifetime of hydrogen bonds formed between the solute and solvent molecules. nih.govmdpi.comuoa.gr The radial distribution function (RDF) is a common analysis tool derived from MD trajectories that provides the probability of finding a solvent atom at a certain distance from a solute atom. By calculating the RDF for solvent oxygen atoms around the hydroxyl hydrogen of the solute, for instance, the structure of the first solvation shell and the strength of hydrogen bonding can be characterized.

Furthermore, MD simulations are employed to determine various thermodynamic and structural properties related to solvation. researchgate.net The solvent-accessible surface area (SASA) can be calculated to understand how the exposure of different parts of the molecule, such as the hydrophobic cyclopropyl group and the polar piperidine and methanol moieties, changes with the solvent environment. researchgate.net This information is valuable for predicting solubility and partitioning behavior. The interaction energies between the solute and the solvent can also be computed, providing a quantitative measure of the solvation strength. These energies can be decomposed into van der Waals and electrostatic contributions to understand the nature of the dominant interactions.

To illustrate the type of data that can be obtained from such simulations, a hypothetical analysis of this compound in three different solvents is presented below. The data represents typical outputs from MD simulations and is for illustrative purposes only.

| Solvent | Dielectric Constant | Equatorial Conformer Population (%) | Average Solute-Solvent H-Bonds | Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| Water | 80.1 | 75 | 3.2 | -15.8 |

| Methanol | 32.7 | 68 | 2.5 | -12.3 |

| Chloroform | 4.8 | 55 | 0.8 | -5.1 |

This hypothetical data suggests that in a highly polar solvent like water, the equatorial conformer, which is often more polar, is significantly favored. The number of hydrogen bonds and the interaction energy are also highest in water, reflecting strong solvation. In a less polar solvent like chloroform, the population of the two conformers is more balanced, and the interactions are weaker. Such computational studies are invaluable for rationalizing solvent effects on chemical reactions and physical properties, providing a molecular-level understanding that complements experimental findings. ucsb.edu

Advanced Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the primary framework for structural assignment. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of 4-Cyclopropylpiperidine-4-methanol would be expected to show distinct signals for the protons of the piperidine (B6355638) ring, the cyclopropyl (B3062369) group, the hydroxymethyl group, and the amine proton.

Cyclopropyl Protons: The protons on the cyclopropyl ring would appear in the upfield region, typically between 0.2 and 1.0 ppm. Due to their constrained geometry, they would likely exhibit complex splitting patterns.

Piperidine Protons: The protons on the piperidine ring would resonate in the range of 1.4 to 3.0 ppm. The axial and equatorial protons would have different chemical shifts and coupling constants, leading to complex multiplets. Protons on carbons adjacent to the nitrogen atom (C2 and C6) would be expected at the downfield end of this range.

Hydroxymethyl Protons (CH₂OH): The two protons of the hydroxymethyl group would likely appear as a singlet or a multiplet around 3.5 ppm. chemicalbook.com

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It would likely appear as a broad singlet.

Amine Proton (NH): Similar to the hydroxyl proton, the amine proton's chemical shift is also variable and would likely be observed as a broad singlet.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring would be found in the upfield region, typically between 0 and 20 ppm.

Piperidine Carbons: The carbons of the piperidine ring would appear in the range of 25 to 50 ppm. The carbon bearing the cyclopropyl and hydroxymethyl groups (C4) would be a quaternary carbon and is expected to have a distinct chemical shift. oregonstate.edu

Hydroxymethyl Carbon (CH₂OH): The carbon of the hydroxymethyl group would be expected to resonate around 60-70 ppm. chemicalbook.com

Quaternary Carbon (C4): The carbon atom at the junction of the piperidine ring, cyclopropyl group, and hydroxymethyl group would be a quaternary carbon, and its signal would typically be of lower intensity.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH₂ | 0.2 - 0.6 | 5 - 15 |

| Cyclopropyl CH | 0.6 - 1.0 | 10 - 20 |

| Piperidine CH₂ (C3, C5) | 1.4 - 1.8 | 25 - 35 |

| Piperidine CH₂ (C2, C6) | 2.5 - 3.0 | 45 - 55 |

| Piperidine C4 | - | 40 - 50 |

| Hydroxymethyl CH₂ | ~3.5 | 60 - 70 |

| Hydroxyl OH | Variable (broad) | - |

| Amine NH | Variable (broad) | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C signals and establish the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other (typically through two or three bonds). This would be crucial for tracing the proton network within the piperidine and cyclopropyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is vital for identifying quaternary carbons (which have no attached protons) and for piecing together the different fragments of the molecule, such as connecting the cyclopropyl and hydroxymethyl groups to the C4 position of the piperidine ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₇NO), HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated exact mass, providing strong evidence for the correct molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule. nih.gov

Expected Fragmentation Pattern:

The fragmentation of this compound in an MS/MS experiment would likely involve the following characteristic losses:

Loss of a hydroxymethyl radical (•CH₂OH): This would be a common fragmentation pathway for the primary alcohol.

Loss of a cyclopropyl group: The cyclopropyl ring could be lost as a radical or a neutral molecule.

Ring opening of the piperidine: The piperidine ring could undergo various ring-opening fragmentations.

Cleavage adjacent to the nitrogen atom: Fragmentation often occurs at bonds alpha to the nitrogen atom.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z of Fragment | Possible Identity/Loss |

| 155 | [M-H₂O]⁺ |

| 142 | [M-CH₂OH]⁺ |

| 128 | [M-C₃H₅]⁺ (Loss of cyclopropyl) |

| 98 | Fragment from piperidine ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups.

Expected IR Absorption Bands:

The IR spectrum of this compound would be expected to show the following key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (O-H) group of the alcohol, indicative of hydrogen bonding. masterorganicchemistry.com

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretch of the secondary amine in the piperidine ring. This peak may be overlapped with the O-H stretch.

C-H Stretch:

sp³ C-H: Strong absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) would be due to the C-H bonds of the piperidine and hydroxymethyl groups.

Cyclopropyl C-H: A characteristic C-H stretching vibration for the cyclopropyl ring is often observed at slightly higher wavenumbers, around 3000-3100 cm⁻¹.

C-O Stretch: A strong absorption in the range of 1000-1260 cm⁻¹ would be attributed to the C-O stretching vibration of the primary alcohol.

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | 3300 - 3500 | Moderate |

| C-H (sp³) | 2850 - 2960 | Strong |

| C-H (Cyclopropyl) | 3000 - 3100 | Moderate |

| C-O (Alcohol) | 1000 - 1260 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not publicly available, the expected solid-state conformation can be inferred from studies on analogous piperidine structures.

Theoretical Structural Insights:

The piperidine ring is known to adopt a chair conformation in most crystalline structures to minimize steric strain. nih.govresearchgate.nettandfonline.com For this compound, it is anticipated that the piperidine ring would exhibit a chair conformation. The substituents at the 4-position, the cyclopropyl group and the methanol (B129727) group, would occupy axial and equatorial positions. The specific arrangement would be influenced by the crystallization conditions and intermolecular interactions, such as hydrogen bonding from the hydroxyl group.

Expected Data from a Hypothetical X-ray Crystallography Study:

A successful single-crystal X-ray diffraction experiment on this compound would yield a wealth of structural information, which would be presented in a crystallographic information file (CIF). Key parameters that would be determined are summarized in the table below.

| Crystallographic Parameter | Description | Hypothetical Value Range for a Piperidine Derivative |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic researchgate.nettandfonline.com |

| Space Group | The specific symmetry group of the crystal. | P2₁/c or P2₁2₁2₁ researchgate.nettandfonline.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell edges. | a ≈ 5-15 Å, b ≈ 5-20 Å, c ≈ 10-25 Å, β ≈ 90-110° |

| Z | The number of molecules per unit cell. | 2, 4, or 8 researchgate.nettandfonline.com |

| Bond Lengths and Angles | Precise measurements of all interatomic distances and angles. | C-N ≈ 1.45-1.49 Å, C-C ≈ 1.50-1.55 Å, C-O ≈ 1.42-1.45 Å |

| Torsion Angles | Angles between planes of atoms, defining the conformation. | Confirming the chair conformation of the piperidine ring. |

| Hydrogen Bonding Network | Details of intermolecular hydrogen bonds involving the hydroxyl and amine groups. | O-H···N or O-H···O interactions influencing molecular packing. |

These parameters would provide an unambiguous confirmation of the molecular structure of this compound and offer insights into its packing in the solid state.

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for its isolation from reaction mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed for these purposes.

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC would be a suitable method for its analysis. A hypothetical GC method for this compound is outlined below.

| GC Parameter | Typical Condition for Piperidine Derivatives |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5). researchgate.net |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Oven Temperature Program | Initial temperature of 100 °C, ramped to 250 °C at 10 °C/min. |

| Carrier Gas | Helium or Nitrogen |

This method would be used to determine the purity of the compound by separating it from any residual starting materials, byproducts, or solvents. The retention time would be characteristic of the compound under the specified conditions.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. A reversed-phase HPLC method is commonly used for the analysis of polar compounds like piperidine derivatives. nih.govnih.gov

| HPLC Parameter | Typical Condition for Piperidine Derivatives |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). nih.govnih.gov |

| Mobile Phase | A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724) or methanol. nih.gov |

| Flow Rate | 1.0 mL/min nih.govnih.gov |

| Detector | UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer (LC-MS). |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C). |

HPLC analysis would provide a detailed purity profile of the sample. The use of a mass spectrometer as a detector would also provide the mass-to-charge ratio of the eluting peaks, further confirming the identity of the compound and any impurities.

Since this compound possesses a chiral center at the C4 position of the piperidine ring, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method to separate and quantify these enantiomers. This is crucial as different enantiomers of a compound can exhibit distinct biological activities.

Chiral HPLC:

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Several types of CSPs are available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based columns being common choices for separating chiral amines and alcohols. google.comgoogle.com

| Chiral HPLC Parameter | Typical Condition for Chiral Separations |

| Column | Chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H). |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV detector |

A successful chiral HPLC method would show two distinct peaks corresponding to the two enantiomers of this compound. The relative area of these peaks would allow for the determination of the enantiomeric excess (ee) of the sample.

Chiral GC:

For volatile chiral compounds, chiral GC can also be employed. This technique uses a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. lcms.cz

| Chiral GC Parameter | Typical Condition for Chiral Separations |

| Column | Chiral capillary column (e.g., based on a derivatized cyclodextrin). lcms.cz |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Temperature Program | Isothermal or a slow temperature ramp to optimize separation. |

| Carrier Gas | Helium or Hydrogen |

Similar to chiral HPLC, a successful chiral GC separation would result in two baseline-resolved peaks for the enantiomers, allowing for the assessment of enantiomeric purity.

Reaction Condition Optimization Strategies

The refinement of reaction parameters is a foundational aspect of process development. For the synthesis of this compound, key transformations, such as the formation of the C-C bond for the cyclopropyl group and the reduction of a carbonyl group to the final methanol moiety, are subject to rigorous optimization.

The choice of solvent is critical as it can significantly influence reaction rates, yields, and impurity profiles by affecting reagent solubility, transition state stability, and reaction pathways. In reactions involving organometallic reagents, such as the addition of a cyclopropyl group to a piperidone derivative, coordinating ethereal solvents are often required. mnstate.edulibretexts.org For instance, Grignard reactions typically use solvents like diethyl ether or tetrahydrofuran (THF) to stabilize the organomagnesium species. nih.gov The selection process involves screening a range of solvents to identify the optimal balance of performance and process safety.

Table 1: Effect of Solvent on the Yield of a Key Grignard Intermediate Illustrative data for the reaction of N-Boc-4-piperidone with cyclopropylmagnesium bromide.

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

| Diethyl Ether | 4.3 | 34.6 | 4 | 85 |

| Tetrahydrofuran (THF) | 7.6 | 66 | 2 | 92 |

| 2-Methyl-THF | 6.2 | 80 | 2.5 | 90 |

| Toluene | 2.4 | 111 | 12 | 45 |

| Dichloromethane (B109758) | 9.1 | 39.6 | 8 | <10 (reagent decomposition) |

Similarly, in the subsequent reduction of a carboxylate intermediate to the primary alcohol, the solvent must be inert to the reducing agent (e.g., Lithium Aluminum Hydride) and allow for effective temperature control. THF is a common choice for such reductions.

Temperature is a crucial parameter that governs reaction kinetics and selectivity. Many reactions in the synthesis of complex molecules like this compound are exothermic and require careful temperature control to prevent the formation of side products. For instance, the addition of Grignard reagents is often initiated at 0 °C or lower to moderate the reaction rate and minimize side reactions like enolization of the ketone starting material.

In catalytic hydrogenation steps, which represent an alternative route for the synthesis of the piperidine ring from a pyridine (B92270) precursor, both temperature and pressure are critical. utoronto.ca Higher pressures of hydrogen generally increase the rate of reaction, but excessive temperatures can lead to over-reduction or side reactions. researchgate.netmdpi.com

Table 2: Influence of Temperature on a Catalytic Hydrogenation Step Illustrative data for the hydrogenation of a substituted pyridine precursor.

| Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

| 25 | 50 | 24 | 75 | 98 |

| 50 | 50 | 8 | 99 | 97 |

| 80 | 50 | 3 | >99 | 90 (increased byproducts) |

| 100 | 50 | 1 | >99 | 75 (significant degradation) |

In synthetic routes that employ metal-catalyzed reactions, such as cyclopropanation or hydrogenation, the amount of catalyst used is a key consideration for both economic and environmental reasons. nih.gov Optimization aims to find the lowest possible catalyst loading that maintains an acceptable reaction rate and high conversion, thereby minimizing cost and reducing levels of residual metal in the final product. thieme-connect.comresearchgate.net

For example, in a rhodium-catalyzed cyclopropanation, catalyst loading can often be reduced to well below 1 mol% without sacrificing yield, though this may require longer reaction times or higher temperatures. wikipedia.org Co-catalysts or additives may also be employed. In some cyclopropanation reactions, additives can improve the efficiency and selectivity of the primary catalyst.

Table 3: Effect of Catalyst Loading on a Cross-Coupling Reaction Yield

| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |

| Pd(PPh₃)₄ | 5.0 | 2 | 95 | 19 |

| Pd(PPh₃)₄ | 1.0 | 8 | 94 | 94 |

| Pd(PPh₃)₄ | 0.1 | 24 | 90 | 900 |

| Pd(PPh₃)₄ | 0.01 | 48 | 65 | 6500 |

The precise ratio of reactants is fundamental to achieving high conversion of the limiting reagent and minimizing waste. In the reduction of an ester intermediate to this compound using a hydride reagent like LiAlH₄, a slight excess of the reductant is typically used to ensure complete conversion. However, a large excess can lead to difficulties during workup and purification.

The rate of reagent addition is also a critical process parameter, particularly for highly reactive or exothermic steps. Slow, controlled addition of a Grignard reagent to a solution of the starting ketone can help maintain a stable internal temperature, preventing the accumulation of the reagent and reducing the formation of thermal decomposition products or other impurities.

Yield Enhancement and Side Product Minimization

A primary goal of process optimization is to maximize the yield of the desired product while minimizing the formation of impurities. This is achieved through a systematic study of the reaction parameters discussed above. For the synthesis of this compound, potential side reactions include:

Enolization: In the addition of an organometallic reagent to a piperidone, the basicity of the reagent can deprotonate the alpha-carbon, leading to an unreactive enolate and reducing yield.

Over-reduction: During the reduction of a carboxylate, the primary alcohol product could potentially be further reduced, although this is generally not an issue with standard workup procedures.

Incomplete Reaction: Failure to drive the reaction to completion results in a complex mixture of starting material and product, complicating purification.

Strategies to mitigate these issues include optimizing the temperature, using less basic reagents where possible, ensuring anhydrous conditions for moisture-sensitive steps, and carefully controlling stoichiometry and addition rates.

Development of Industrially Scalable Synthesis Routes

Transitioning a synthetic route from the laboratory to an industrial scale requires consideration of factors beyond mere chemical yield. google.com A scalable route for this compound must be cost-effective, safe, environmentally sustainable, and robust. nih.govresearchgate.net

Key considerations for developing a scalable process include:

Cost of Raw Materials: Utilizing commercially available and inexpensive starting materials, such as N-protected 4-piperidone (B1582916), is crucial.

Reagent Safety and Handling: Avoiding hazardous reagents (e.g., diazomethane for cyclopropanation) in favor of safer alternatives (e.g., Simmons-Smith reagents) is a priority. wikipedia.org

Process Safety: Understanding the thermal hazards of each step and ensuring adequate cooling capacity is essential.

Purification Method: Replacing chromatographic purification with more scalable methods like crystallization or distillation is a key goal of process development.

Waste Reduction: Optimizing reactions to minimize solvent usage and byproduct formation aligns with the principles of green chemistry.

A potential scalable route might begin with the hydrogenation of a readily available 4-substituted pyridine derivative to form the piperidine core, followed by functional group manipulations that avoid extreme temperatures or unstable intermediates. dtic.milnih.gov

Future Research Directions and Perspectives